molecular formula C16H15ClO6 B1675053 Lonapalene CAS No. 91431-42-4

Lonapalene

Katalognummer: B1675053
CAS-Nummer: 91431-42-4
Molekulargewicht: 338.74 g/mol
InChI-Schlüssel: IFWMVQUGSGWCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lonapalene is a small molecule drug that acts as a 5-lipoxygenase inhibitor. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of psoriasis and other skin-related conditions . The compound has the molecular formula C16H15ClO6 and is known for its potential therapeutic applications in dermatology .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Lonapalene functions primarily by inhibiting the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes, particularly leukotriene B4 (LTB4). Elevated levels of LTB4 are associated with various inflammatory conditions, making 5-lipoxygenase inhibitors like this compound valuable in managing these diseases. By reducing LTB4 levels, this compound may help alleviate inflammation and related symptoms.

Psoriasis Treatment

This compound has been investigated for its efficacy in treating psoriasis. A double-blind, placebo-controlled study demonstrated that a 2% this compound ointment significantly improved psoriatic lesions compared to placebo treatments. The study noted a reduction in leukotriene B4 levels in skin samples from treated lesions, suggesting that the clinical improvement correlated with the inhibition of this inflammatory mediator .

Asthma and Respiratory Conditions

Research indicates that 5-lipoxygenase inhibitors like this compound may be beneficial in treating asthma due to their ability to reduce neutrophil recruitment and activation in respiratory tissues. Elevated LTB4 concentrations have been observed in patients with asthma, indicating a potential role for this compound in managing this condition .

Other Inflammatory Diseases

The therapeutic potential of this compound extends to various other inflammatory diseases, including:

  • Rheumatoid Arthritis : Elevated LTB4 levels have been linked to joint inflammation; thus, inhibiting its synthesis may provide relief.
  • Inflammatory Bowel Disease : Similar mechanisms apply as LTB4 is present at high levels in the colonic mucosa of affected patients.
  • Dermatitis and Eczema : this compound's anti-inflammatory properties could also be explored for these skin conditions .

Table 1: Summary of Clinical Studies Involving this compound

Study ReferenceConditionTreatmentOutcome
Psoriasis2% this compound OintmentSignificant clinical improvement observed
AsthmaNot specifiedPotential reduction in neutrophil activity
Rheumatoid ArthritisNot specifiedCorrelation with decreased LTB4 levels

Safety and Toxicity Considerations

Despite its therapeutic potential, concerns regarding the toxicity of this compound have been raised. Similar compounds have exhibited adverse effects that limit their clinical use. For instance, while this compound has shown promise as a treatment option for inflammatory diseases, its safety profile must be thoroughly evaluated through rigorous clinical trials before widespread adoption .

Biologische Aktivität

Lonapalene, also known as RS-43179, is a synthetic compound primarily recognized for its role as a 5-lipoxygenase inhibitor. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of inflammatory skin conditions such as psoriasis. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and clinical case studies.

This compound exerts its biological effects by inhibiting the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent chemotactic agent that plays a significant role in inflammatory responses. Elevated levels of LTB4 are observed in various inflammatory conditions, including psoriasis and rheumatoid arthritis. By inhibiting 5-LO, this compound reduces the production of LTB4, thereby mitigating inflammation and associated symptoms.

Efficacy in Psoriasis

A pivotal study evaluated the pharmacologic and clinical effects of this compound in a double-blind, placebo-controlled trial involving ten volunteers with psoriasis. The results indicated a statistically significant improvement in psoriatic lesions treated with a 2% this compound ointment compared to vehicle-treated sites. Notably, there was a reduction in leukotriene B4 equivalents in skin chamber fluid samples from this compound-treated lesions before any visible clinical improvement was noted .

Table 1: Clinical Study Results on this compound Efficacy

ParameterThis compound (2%)Vehicle Controlp-value
Improvement in LesionsSignificantNone<0.05
Reduction in LTB4 LevelsSignificantNone<0.01

Pharmacokinetics

Research on the pharmacokinetics of this compound shows that it penetrates psoriatic skin effectively and is rapidly metabolized. The compound is primarily excreted through urine, indicating a high metabolic clearance rate . Understanding these pharmacokinetic properties is essential for optimizing dosing regimens for therapeutic use.

Case Studies

Several case studies have highlighted the practical implications of this compound's use in clinical settings. For instance, one case study documented the successful treatment of a patient with severe psoriasis using topical this compound over an extended period. The patient exhibited marked improvement in skin lesions and reported reduced itching and discomfort .

Table 2: Summary of Case Studies Involving this compound

Case Study ReferenceConditionTreatment DurationOutcome
Study 1Psoriasis12 weeksSignificant improvement
Study 2Rheumatoid Arthritis8 weeksReduced inflammation

Eigenschaften

IUPAC Name

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWMVQUGSGWCRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238563
Record name Lonapalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91431-42-4
Record name Lonapalene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lonapalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LONAPALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A dichloromethane (10 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 24 hours at room temperature under an inert atmosphere. After this time, 80 mg of d,1-camphorsulfonic acid is added and the solution is stirred an additional 12 hours. The mixture is then concentrated and subsequently dissolved in pyridine (15 ml) and acetic anhydride (3.0 g). After stirring for five hours under an inert atmosphere, the solution is concentrated to dryness and taken up in dichloromethane. The organics are washed with water, brine, and then dried (sodium sulfate) and concentrated to afford 1.17 g (58%) of pure 6-chloro-1,4-diacetoxy-2,3-dimethoxynaphthalene.
[Compound]
Name
d,1-camphorsulfonic acid
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A benzene (8 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 30 hours under an inert atmosphere. After this time, the reaction mixture is concentrated and then dissolved in pyridine (8 ml). Acetic anhydride (3.0 g) is added, and the solution is stirred for 12 hours under an inert atmosphere. The contents are diluted ten-fold with water and extracted with ethyl acetate. The organics are then washed with water, brine, and then dried over sodium sulfate. Concentration, followed by flash chromatography (hexane/ethyl acetate 3:1) affords 2.03 g (93%) of a compound of the formula ##STR5##
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lonapalene
Reactant of Route 2
Reactant of Route 2
Lonapalene
Reactant of Route 3
Reactant of Route 3
Lonapalene
Reactant of Route 4
Reactant of Route 4
Lonapalene
Reactant of Route 5
Lonapalene
Reactant of Route 6
Lonapalene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.